2-Phenylcyclopropanecarbohydrazide

Description

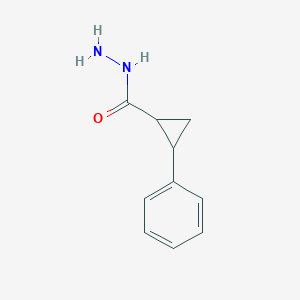

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylcyclopropane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-12-10(13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPLGMIOSVEITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)NN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylcyclopropanecarbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of trans-2-phenylcyclopropanecarbohydrazide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in the public domain, this document outlines a well-established synthetic pathway and provides predicted characterization data based on analogous compounds and spectroscopic principles.

Synthesis Pathway

The synthesis of trans-2-phenylcyclopropanecarbohydrazide is a two-step process commencing with the formation of an ester intermediate, ethyl trans-2-phenylcyclopropanecarboxylate, followed by its hydrazinolysis to yield the final carbohydrazide.

Caption: Synthetic route to trans-2-Phenylcyclopropanecarbohydrazide.

Experimental Protocol: Synthesis of Ethyl trans-2-phenylcyclopropanecarboxylate

This procedure is based on established methods for the cyclopropanation of styrenes using ethyl diazoacetate.

Materials:

-

Styrene

-

Ethyl diazoacetate

-

Rhodium(II) acetate dimer (Rh₂(OAc)₄)

-

Dichloromethane (DCM), anhydrous

-

Ethanol

-

Hydrazine hydrate

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a solution of styrene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of rhodium(II) acetate dimer (approx. 0.01 mol%).

-

Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM to the reaction mixture at room temperature over a period of 2-4 hours using a syringe pump. The reaction is exothermic, and a slow addition rate is crucial to control the temperature and minimize side reactions.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 12-16 hours, or until the disappearance of the starting materials is confirmed by Thin Layer Chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl trans-2-phenylcyclopropanecarboxylate as a colorless oil. The trans isomer is generally the major product in this reaction.

Experimental Protocol: Synthesis of trans-2-Phenylcyclopropanecarbohydrazide

This protocol is a standard procedure for the hydrazinolysis of esters.

Procedure:

-

Dissolve ethyl trans-2-phenylcyclopropanecarboxylate (1.0 eq) in ethanol.

-

Add an excess of hydrazine hydrate (3-5 eq) to the solution.

-

Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure trans-2-phenylcyclopropanecarbohydrazide as a white crystalline solid.

Characterization Data

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Predicted Melting Point (°C) |

| trans-2-Phenylcyclopropane-1-carboxylic acid | C₁₀H₁₀O₂ | 162.19 | White solid | 104-106 |

| trans-2-Phenylcyclopropanecarbohydrazide | C₁₀H₁₂N₂O | 176.22 | White crystalline solid | 130-135 |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)

The predicted ¹H NMR spectrum of trans-2-phenylcyclopropanecarbohydrazide would show characteristic signals for the phenyl, cyclopropyl, and hydrazide protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~7.00 | br s | 1H | -NH- (amide proton) |

| ~3.90 | br s | 2H | -NH₂ (amino protons) |

| ~2.50 | ddd | 1H | CH-Ph (cyclopropyl proton) |

| ~1.90 | ddd | 1H | CH-C=O (cyclopropyl proton) |

| ~1.30-1.50 | m | 2H | CH₂ (cyclopropyl protons) |

2.2.2. ¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)

The predicted ¹³C NMR spectrum would display signals corresponding to the carbonyl, aromatic, and cyclopropyl carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (amide carbonyl) |

| ~140 | Quaternary aromatic carbon (C-ipso) |

| ~128.5 | Aromatic CH carbons |

| ~126.5 | Aromatic CH carbons |

| ~28 | CH-Ph (cyclopropyl carbon) |

| ~25 | CH-C=O (cyclopropyl carbon) |

| ~16 | CH₂ (cyclopropyl carbon) |

2.2.3. Infrared (IR) Spectroscopy (Predicted, KBr)

The IR spectrum is expected to show characteristic absorption bands for the N-H and C=O functional groups of the carbohydrazide moiety.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong | N-H stretching (asymmetric and symmetric) |

| ~3030 | Medium | Aromatic C-H stretching |

| ~2920 | Medium | Aliphatic C-H stretching (cyclopropyl) |

| ~1650 | Strong | C=O stretching (Amide I) |

| ~1600 | Medium | N-H bending (Amide II) |

| ~1490, 1450 | Medium | Aromatic C=C stretching |

2.2.4. Mass Spectrometry (Predicted, ESI+)

| m/z | Predicted Assignment |

| 177.10 | [M+H]⁺ |

| 199.08 | [M+Na]⁺ |

Experimental Workflow and Logic

The overall process from starting materials to the characterized final product follows a logical experimental workflow.

Caption: Workflow for synthesis and characterization.

This guide provides a foundational understanding for the synthesis and characterization of trans-2-phenylcyclopropanecarbohydrazide. Researchers can utilize the provided protocols and predicted data as a starting point for their own experimental work. It is important to note that the predicted data should be confirmed by experimental analysis upon successful synthesis of the compound.

An In-depth Technical Guide on the Core Mechanism of Action of 2-Phenylcyclopropanecarbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylcyclopropanecarbohydrazide is a potent enzyme inhibitor with significant implications for neurotransmitter modulation. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its interaction with monoamine oxidase (MAO). This document details the irreversible inhibition of MAO-A and MAO-B, the subsequent impact on neurotransmitter signaling pathways, and the experimental protocols utilized to characterize these interactions. Quantitative data for the closely related compound, tranylcypromine, is provided for comparative analysis due to the limited availability of specific inhibitory constants for this compound in publicly accessible literature.

Introduction

This compound, a derivative of the well-characterized monoamine oxidase inhibitor (MAOI) tranylcypromine, belongs to a class of compounds that covalently modify the flavin adenine dinucleotide (FAD) cofactor of MAO. The irreversible inhibition of MAO enzymes leads to a significant increase in the synaptic concentration of monoamine neurotransmitters, a mechanism central to the therapeutic effects of many antidepressant and neuroprotective agents. This guide will explore the biochemical underpinnings of this mechanism.

Core Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

The primary mechanism of action of this compound is the irreversible inhibition of both isoforms of monoamine oxidase, MAO-A and MAO-B. This inhibition occurs through a multi-step process involving the formation of a covalent adduct with the FAD cofactor essential for the catalytic activity of the enzyme.

2.1. The Role of the Hydrazide Moiety

The hydrazide functional group is critical to the irreversible nature of the inhibition. The proposed mechanism involves the enzymatic oxidation of the hydrazide by MAO, leading to the formation of a highly reactive diazene intermediate. This intermediate then rapidly reacts with the N5 position of the FAD cofactor, forming a stable covalent bond. This covalent modification permanently inactivates the enzyme.

2.2. Interaction with MAO Isoforms

Data Presentation: MAO Inhibition

Due to the lack of specific publicly available IC50 or Ki values for this compound, the following table presents data for its parent compound, tranylcypromine, to provide a comparative context for its inhibitory potential.

| Compound | Target | Inhibition Type | IC50 | Ki | Reference |

| Tranylcypromine | MAO-A | Irreversible | < 2 µM | - | |

| Tranylcypromine | MAO-B | Irreversible | < 2 µM | - |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate and enzyme source.

Signaling Pathway

The inhibition of MAO by this compound directly impacts neurotransmitter signaling in the synaptic cleft. By preventing the degradation of monoamines within the presynaptic neuron, the concentration of these neurotransmitters available for release into the synapse is significantly increased. This leads to enhanced and prolonged stimulation of postsynaptic receptors.

Caption: Signaling pathway of MAO inhibition.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound on MAO-A and MAO-B is typically performed using in vitro enzyme inhibition assays.

5.1. General MAO Inhibition Assay Protocol (Fluorometric Method)

This protocol outlines a common method for determining the IC50 of an inhibitor for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine or a proprietary fluorogenic substrate)

-

MAO reaction buffer

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Selective MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as positive controls

-

Multi-well plate (e.g., 96-well black plate for fluorescence)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and control inhibitors in the reaction buffer.

-

In the wells of the microplate, add the reaction buffer, the enzyme (MAO-A or MAO-B), and the test compound at various concentrations. Include wells with enzyme and buffer only (no inhibitor) as a control for 100% enzyme activity and wells with buffer only as a background control.

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the MAO substrate to all wells.

-

Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for the substrate used, over a set period (e.g., 30-60 minutes).

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

-

Determine the percent inhibition for each concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Caption: Experimental workflow for MAO inhibition assay.

Conclusion

This compound acts as a potent, irreversible inhibitor of monoamine oxidase. Through the covalent modification of the FAD cofactor, it effectively halts the degradation of key monoamine neurotransmitters, leading to their increased availability in the synapse. This mechanism of action, shared with other hydrazine-based MAOIs, underscores its potential for modulating neurochemical pathways. Further research is warranted to quantify the specific inhibitory constants (IC50 and Ki) for this compound against MAO-A and MAO-B to fully characterize its pharmacological profile. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for such future investigations.

References

The Biological Activity of 2-Phenylcyclopropanecarbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Phenylcyclopropanecarbohydrazide and its Class

This compound is a derivative of 2-phenylcyclopropylamine. It exists as cis and trans stereoisomers. The core structure, a phenylcyclopropane ring, is a key pharmacophore in a class of compounds known for their potent inhibitory effects on monoamine oxidase (MAO). The hydrazide moiety further classifies this compound within a group known for a wide array of biological activities, including antimicrobial, anticonvulsant, and antidepressant effects.

The primary interest in this compound stems from its structural analogy to tranylcypromine, a well-known and clinically used non-selective, irreversible MAO inhibitor. The addition of the carbohydrazide group can modulate the compound's physicochemical properties, such as solubility and membrane permeability, potentially altering its pharmacokinetic and pharmacodynamic profile compared to its parent amine.

Core Biological Activity: Monoamine Oxidase Inhibition

The principal biological activity of this compound is predicted to be the inhibition of monoamine oxidase enzymes, MAO-A and MAO-B. These enzymes are crucial for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, in the brain and peripheral tissues.

By inhibiting MAO, this compound would increase the synaptic concentration of these neurotransmitters, leading to enhanced neurotransmission. This mechanism is the basis for the therapeutic effects of MAO inhibitors (MAOIs) in the treatment of depression, anxiety disorders, and Parkinson's disease.

Signaling Pathway of MAO Inhibition

The inhibition of MAO enzymes directly impacts neuronal signaling by preventing the breakdown of key neurotransmitters in the presynaptic terminal. This leads to a greater availability of these neurotransmitters in the synaptic cleft, thereby enhancing postsynaptic receptor activation.

Quantitative Data on MAO Inhibition

As of the latest literature review, specific IC50 or Ki values for this compound have not been reported. However, to provide a relevant quantitative context, the inhibitory activities of its parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), and other related phenylcyclopropane derivatives are presented below. It is important to note that the addition of the carbohydrazide moiety may alter the potency and selectivity of the compound.

| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| trans-2-Phenylcyclopropylamine (Tranylcypromine) | MAO-A | ~2.2 | ~1.5 | ~0.9 | [Various sources] |

| MAO-B | ~2.0 | ~1.7 | |||

| Moclobemide (Reference) | MAO-A | ~1.1 | - | 150 | [Various sources] |

| MAO-B | ~165 | - | |||

| Selegiline (Reference) | MAO-A | ~9.3 | - | 0.007 | [Various sources] |

| MAO-B | ~0.065 | - |

Note: The values presented are approximate and can vary depending on the experimental conditions. This table is for illustrative purposes to show the typical potency and selectivity of related compounds.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the MAO inhibitory activity of this compound.

In Vitro MAO-A and MAO-B Inhibition Assay

This protocol is based on a continuous spectrophotometric or fluorometric method.

4.1.1. Materials and Reagents

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound (test compound)

-

Clorgyline (selective MAO-A inhibitor control)

-

Selegiline (selective MAO-B inhibitor control)

-

Kynuramine (non-selective substrate for fluorometric assay) or p-tyramine (substrate for spectrophotometric assay)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

96-well microplates (black for fluorescence, clear for absorbance)

-

Microplate reader with fluorescence or UV-Vis capabilities

4.1.2. Assay Procedure

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO).

-

Dilute the stock solutions to various concentrations in the assay buffer.

-

Prepare a stock solution of the substrate in the assay buffer.

-

Dilute the MAO-A and MAO-B enzymes to the desired working concentration in the assay buffer.

-

-

Incubation:

-

To each well of the microplate, add 50 µL of the diluted enzyme solution (MAO-A or MAO-B).

-

Add 25 µL of the test compound or control inhibitor at various concentrations.

-

Add 25 µL of the assay buffer to the control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiation of Reaction:

-

Add 100 µL of the substrate solution to each well to initiate the enzymatic reaction.

-

-

Measurement:

-

Fluorometric Method (Kynuramine): Measure the increase in fluorescence (Excitation: 320 nm, Emission: 405 nm) over time, corresponding to the formation of 4-hydroxyquinoline.

-

Spectrophotometric Method (p-Tyramine): Measure the increase in absorbance at 310 nm over time, corresponding to the formation of p-hydroxybenzaldehyde.

-

Readings are typically taken every minute for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the progress curves.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow for MAO Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and characterization of potential MAO inhibitors.

Other Potential Biological Activities

While MAO inhibition is the most probable primary activity, the hydrazide and phenylcyclopropane moieties are present in compounds with other reported biological effects. Further research would be required to explore if this compound exhibits any of the following activities:

-

Anticonvulsant Activity: Some hydrazide derivatives have shown efficacy in animal models of epilepsy.

-

Antimicrobial Activity: The hydrazone linkage, which can be formed from hydrazides, is a common feature in many antimicrobial agents.

-

Anti-inflammatory and Analgesic Effects: Certain hydrazide-containing compounds have demonstrated anti-inflammatory and pain-relieving properties.

-

Anticancer Activity: A number of hydrazone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Conclusion and Future Directions

This compound is a compound of significant interest due to its structural relationship to known monoamine oxidase inhibitors. Its primary biological activity is strongly suggested to be the inhibition of MAO-A and MAO-B, with potential applications in the treatment of neurological and psychiatric disorders. While specific quantitative data for this compound is currently lacking, the provided experimental protocols offer a clear path for its characterization. Future research should focus on the synthesis and in vitro testing of both cis and trans isomers of this compound to determine their IC50 values, selectivity for MAO isoforms, and mechanism of inhibition. Furthermore, screening for other potential biological activities, as suggested by its chemical structure, could reveal novel therapeutic applications. The information and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding of this promising compound.

2-Phenylcyclopropanecarbohydrazide: A Technical Guide on its Potential as a Monoamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoamine oxidase (MAO) inhibitors are a clinically significant class of drugs, primarily used in the management of depression and neurodegenerative disorders such as Parkinson's disease. This technical guide explores the potential of 2-phenylcyclopropanecarbohydrazide as a monoamine oxidase inhibitor. While direct quantitative inhibitory data for this specific compound is not extensively available in current literature, this document synthesizes information on structurally related compounds, outlines a probable synthetic pathway, details relevant experimental protocols for assessing MAO inhibition, and discusses the underlying signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, providing a framework for the investigation of this compound and its analogues as potentially potent and selective MAO inhibitors.

Introduction

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] Inhibition of these enzymes can lead to an increase in the synaptic availability of these neurotransmitters, which is the primary mechanism behind the therapeutic effects of MAOI-based antidepressants.[3][4] Furthermore, selective inhibition of MAO-B is a validated strategy in the treatment of Parkinson's disease, as it reduces the degradation of dopamine in the brain.[5]

The irreversible MAO inhibitor tranylcypromine, which features a 2-phenylcyclopropylamine scaffold, is a well-established therapeutic agent. This structural motif has prompted interest in other phenylcyclopropane derivatives as potential MAO inhibitors. This compound, a hydrazide derivative of 2-phenylcyclopropanecarboxylic acid, represents an intriguing candidate for investigation. The carbohydrazide moiety is present in a number of compounds that have been investigated for MAO inhibitory activity. This guide provides a comprehensive overview of the available information and a predictive framework for the study of this compound.

Synthesis of this compound

Step 1: Esterification of 2-Phenylcyclopropanecarboxylic Acid

The first step involves the conversion of 2-phenylcyclopropanecarboxylic acid to a suitable ester, for example, a methyl or ethyl ester. This can be achieved through a Fischer esterification reaction, where the carboxylic acid is refluxed with an excess of the corresponding alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Step 2: Hydrazinolysis of the Ester

The resulting ester is then reacted with hydrazine hydrate, typically in an alcoholic solvent like ethanol. This nucleophilic acyl substitution reaction, known as hydrazinolysis, yields the desired this compound. The reaction mixture is usually refluxed for several hours, and the product can be isolated upon cooling and crystallization.

Potential MAO Inhibitory Activity: A Comparative Analysis

While specific quantitative data for this compound is not available, an analysis of structurally similar compounds can provide insights into its potential activity. The table below summarizes the MAO inhibitory data for selected carbohydrazide and phenylcyclopropane derivatives.

| Compound/Derivative Class | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Ki (µM) | Notes |

| 4-Tosyl Benzoic Acid Carbohydrazide | Potent (specific value not provided) | - | - | Exhibited antidepressant properties in animal models.[6] |

| 2-Thiazolylhydrazone Derivatives | 5.92 - 8.14 (pKi) | 4.69 - 9.09 (pKi) | - | Showed high activity against both isoforms. |

| 1-Methyl-3-(4-trifluoromethylphenyl)pyrrole | - | - | 1.30 (MAO-B) | A competitive inhibitor of MAO-B.[7] |

| 2,1-Benzisoxazole Derivative (7a) | - | 0.017 | 0.0062 (MAO-B) | A potent and specific MAO-B inhibitor.[8] |

This table is a compilation of data from various sources on compounds structurally related to this compound and is intended for comparative purposes only.

The data on related carbohydrazides and phenylcyclopropane derivatives suggest that the this compound scaffold has the potential to exhibit MAO inhibitory activity. The electronic and steric properties of the phenyl and cyclopropyl groups, combined with the hydrazide moiety, could contribute to binding at the active site of MAO enzymes.

Experimental Protocols for MAO Inhibition Assays

To determine the MAO inhibitory potential of this compound, standardized in vitro assays are necessary. The following provides a detailed methodology for a common fluorometric assay.

4.1. Materials and Reagents

-

Human recombinant MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)

-

Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

-

Horseradish peroxidase (HRP)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Test compound (this compound)

-

Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

96-well microplates (black, for fluorescence measurements)

-

Fluorometric microplate reader

4.2. Assay Procedure

-

Preparation of Reagents: All reagents should be prepared in the phosphate buffer. A working solution of the test compound and reference inhibitors should be prepared at various concentrations.

-

Enzyme Incubation: In each well of the microplate, add the MAO-A or MAO-B enzyme solution.

-

Inhibitor Addition: Add the desired concentration of the test compound or reference inhibitor to the respective wells. A control well with no inhibitor should also be included. Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Substrate Addition and Reaction Initiation: To initiate the enzymatic reaction, add the substrate (kynuramine for MAO-A or benzylamine for MAO-B) and the Amplex® Red/HRP solution to each well.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm. The reaction is typically monitored over a period of 30-60 minutes.

-

Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

4.3. Determination of Inhibition Mechanism (Lineweaver-Burk Plot)

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies can be performed. This involves measuring the initial reaction velocities at various substrate concentrations in the absence and presence of different concentrations of the inhibitor. The data can then be plotted as a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the resulting lines will indicate the mechanism of inhibition, and the inhibition constant (Ki) can be calculated from these plots.[8]

Visualizations

Signaling Pathway of MAO Action and Inhibition

Caption: MAO action and the effect of an inhibitor.

Experimental Workflow for MAO Inhibition Assay

Caption: Workflow for MAO inhibition assessment.

Conclusion

This compound presents a compelling, yet understudied, molecular scaffold for the development of novel monoamine oxidase inhibitors. Based on the known activity of structurally related phenylcyclopropane and carbohydrazide derivatives, it is reasonable to hypothesize that this compound may exhibit inhibitory activity against MAO-A and/or MAO-B. This technical guide provides a foundational framework for initiating research into this compound, including a proposed synthetic route and detailed experimental protocols for the assessment of its MAO inhibitory potential. Further investigation is warranted to elucidate the specific inhibitory profile, potency, and mechanism of action of this compound, which could pave the way for the development of new therapeutic agents for depressive and neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. N'-phenyl-1H-pyrrole-2-carbohydrazide | C11H11N3O | CID 46848048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ChEMBL - ChEMBL [ebi.ac.uk]

- 5. chembl.gitbook.io [chembl.gitbook.io]

- 6. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure-Activity Relationship of 2-Phenylcyclopropanecarbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylcyclopropanecarbohydrazide is a unique chemical entity featuring a rigid cyclopropane ring, a phenyl group, and a reactive hydrazide moiety. This combination of structural features suggests its potential as a biologically active molecule. The cyclopropane ring imparts conformational rigidity, which can be advantageous for specific binding to biological targets, while the phenyl group offers a scaffold for various substitutions to modulate pharmacokinetic and pharmacodynamic properties. The hydrazide group is a known pharmacophore present in numerous bioactive compounds and can act as a versatile synthetic handle for creating diverse chemical libraries.

The study of the structure-activity relationship (SAR) of this compound is crucial for understanding how modifications to its chemical structure influence its biological activity. While comprehensive SAR studies specifically focused on this compound are not extensively documented in publicly available literature, this guide will extrapolate from the known biological activities and SAR of structurally related hydrazide and phenylcyclopropane-containing compounds to provide a foundational understanding and guide future research.

Core Structure and Postulated Biological Activities

The core structure of this compound consists of three key pharmacophoric elements:

-

Phenyl Ring: This aromatic ring can be substituted at the ortho, meta, and para positions to influence electronic properties, hydrophobicity, and steric interactions with a target protein.

-

Cyclopropane Ring: This three-membered ring introduces a significant degree of rigidity to the molecule, restricting the conformational freedom of the phenyl group and the carbohydrazide side chain. The stereochemistry of the substituents on the cyclopropane ring (cis/trans isomers) is expected to be a critical determinant of biological activity.

-

Carbohydrazide Moiety (-CONHNH₂): This functional group is a key feature in many established drugs and is known to participate in hydrogen bonding and coordination with metal ions in enzyme active sites. It also serves as a synthetic precursor for the generation of hydrazones and other derivatives.

Based on the activities of related compounds, derivatives of this compound are hypothesized to exhibit a range of biological effects, including but not limited to, enzyme inhibition (e.g., monoamine oxidase, kinases, hydrolases) and antimicrobial or anticancer activities.

Hypothesized Structure-Activity Relationship (SAR)

Drawing from the broader class of hydrazide and cyclopropane-containing molecules, we can propose a hypothetical SAR for this compound derivatives.

Modifications of the Phenyl Ring

Substituents on the phenyl ring are expected to significantly impact activity.

-

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) or electron-donating groups (e.g., -OCH₃, -CH₃) can alter the pKa of the hydrazide moiety and influence the electronic complementarity with the target. For instance, in some enzyme inhibitors, electron-withdrawing groups can enhance potency.

-

Steric Effects: The size and position of substituents will affect how the molecule fits into a binding pocket. Bulky groups may either enhance binding through favorable van der Waals interactions or cause steric hindrance, reducing activity. The position of the substituent (ortho, meta, or para) will be critical in determining the orientation of the molecule within the active site.

-

Hydrophobicity: The hydrophobicity of the substituent can influence cell permeability and binding to hydrophobic pockets within a target protein.

Modifications of the Cyclopropane Ring

The stereochemistry of the cyclopropane ring is a key SAR aspect.

-

Cis/Trans Isomerism: The relative orientation of the phenyl group and the carbohydrazide moiety will dictate the three-dimensional shape of the molecule. It is highly probable that one isomer will exhibit significantly greater activity than the other due to a more favorable interaction with the biological target.

-

Substitution on the Cyclopropane Ring: The introduction of small alkyl groups on the cyclopropane ring could further probe the steric tolerance of the binding site and potentially improve metabolic stability.

Modifications of the Carbohydrazide Moiety

The hydrazide group is a prime site for derivatization.

-

Hydrazone Formation: Condensation of the hydrazide with various aldehydes and ketones to form hydrazones introduces a wide range of substituents and can significantly modulate biological activity. The nature of the substituent on the imine carbon will be a key determinant of potency and selectivity.

-

N-Alkylation/N-Arylation: Substitution on the terminal nitrogen of the hydrazide can influence its hydrogen bonding capacity and steric profile.

-

Cyclization: The hydrazide can be used as a synthon to construct various heterocyclic rings (e.g., oxadiazoles, triazoles), leading to entirely new classes of compounds with potentially different biological activities.

Quantitative Data for Related Hydrazide Derivatives

| Compound Class | Target Enzyme | IC₅₀ Range (µM) | Reference |

| Phenoxyacetohydrazide Schiff Bases | β-Glucuronidase | 9.20 - 30.7 | [1] |

| Nicotinic Hydrazide Derivatives | Acetylcholinesterase (AChE) | 21.45 - 61.37 | [2] |

| Nicotinic Hydrazide Derivatives | Butyrylcholinesterase (BChE) | 18.42 - 54.74 | [2] |

| Nicotinic Hydrazide Derivatives | Carbonic Anhydrase I (hCA I) | 0.00712 - 0.04512 | [2] |

| Nicotinic Hydrazide Derivatives | Carbonic Anhydrase II (hCA II) | 0.00834 - 0.03986 | [2] |

| N'-Phenylhydrazides | Candida albicans (MIC₈₀) | 0.125 - 64 (µg/mL) | [3] |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Acetylcholinesterase (AChE) | 27.04 - 106.75 | [4] |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Butyrylcholinesterase (BuChE) | 58.01 - 277.48 | [4] |

| Hydrazide-hydrazones | NF-κB | 0.75 (µg/mL) | [5] |

| Hydrazide-hydrazones | iNOS | 0.3 (µg/mL) | [5] |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on established methodologies for similar compounds.

General Synthesis of this compound Derivatives

This protocol describes a two-step synthesis starting from the corresponding carboxylic acid.

Step 1: Esterification of 2-Phenylcyclopropanecarboxylic Acid

-

To a solution of 2-phenylcyclopropanecarboxylic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the methyl 2-phenylcyclopropanecarboxylate.

Step 2: Hydrazinolysis of the Ester

-

Dissolve the methyl 2-phenylcyclopropanecarboxylate (1.0 eq) in ethanol (0.3 M).

-

Add hydrazine hydrate (5.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether or hexane to precipitate the this compound.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][2][6]

In Vitro Enzyme Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target enzyme using a spectrophotometric method.

Materials:

-

Target enzyme solution (e.g., α-glucosidase, acetylcholinesterase)

-

Substrate solution (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, acetylthiocholine iodide for AChE)

-

Assay buffer (e.g., phosphate buffer, pH 6.8)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.

-

In a 96-well plate, add a defined volume of the enzyme solution to each well.

-

Add the test compound dilutions to the respective wells and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37 °C) to allow for enzyme-inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Measure the absorbance of the product at a specific wavelength over time using a microplate reader.

-

The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

-

The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1][2]

Mandatory Visualizations

Experimental Workflow for SAR Determination

Caption: Workflow for the structure-activity relationship (SAR) determination of novel compounds.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway inhibited by a this compound derivative.

Conclusion and Future Directions

This technical guide provides a foundational framework for understanding the potential structure-activity relationship of this compound. Based on the analysis of related compounds, it is evident that modifications to the phenyl ring, the stereochemistry of the cyclopropane ring, and derivatization of the hydrazide moiety will be critical in modulating biological activity.

The lack of specific SAR data for this compound highlights a significant research opportunity. Future work should focus on the systematic synthesis and biological evaluation of a focused library of analogs to elucidate a definitive SAR. This would involve:

-

Synthesis of a diverse library of analogs with systematic variations of the substituents on the phenyl ring and exploration of both cis and trans isomers of the cyclopropane core.

-

Screening against a panel of biologically relevant targets , such as various kinases, hydrolases, and microbial enzymes, to identify the primary molecular targets.

-

Quantitative analysis of the biological data to establish robust QSAR models that can guide the design of more potent and selective compounds.

-

In-depth mechanistic studies for the most promising lead compounds to elucidate their mode of action and relevant signaling pathways.

By pursuing these research directions, the full therapeutic potential of the this compound scaffold can be explored, potentially leading to the discovery of novel drug candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Phenylcyclopropanecarbohydrazide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-phenylcyclopropanecarbohydrazide and its derivatives, a class of compounds with significant potential in medicinal chemistry. The core focus of this document is on their synthesis, mechanism of action as monoamine oxidase (MAO) inhibitors, and the experimental protocols for their evaluation. Quantitative data on the biological activity of related derivatives are presented in tabular format for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of their pharmacological and experimental context.

Introduction

This compound is a molecule of significant interest due to its structural relationship to tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor. The unique strained cyclopropane ring and the hydrazide functional group are key features that contribute to the biological activity of this class of compounds. Derivatives of this compound are being explored for a variety of therapeutic applications, primarily centered around their ability to modulate the levels of key neurotransmitters in the brain. This guide will delve into the technical aspects of these compounds, providing a valuable resource for researchers in the field of drug discovery and development.

Synthesis and Chemistry

The synthesis of this compound and its derivatives typically involves a two-step process: the synthesis of the precursor carboxylic acid followed by its conversion to the corresponding hydrazide.

Synthesis of trans-2-Phenylcyclopropane-1-carboxylic Acid

A common precursor for the synthesis of the target carbohydrazide is trans-2-phenylcyclopropane-1-carboxylic acid. One established method for its preparation starts from trans-cinnamic acid.[1]

Experimental Protocol:

-

Step 1: Cyclopropanation. To a solution of trans-cinnamic acid in a suitable solvent, a cyclopropanating agent is added. A common method involves the use of a Simmons-Smith reaction or a variation thereof. Alternatively, methods using trimethylsulfoxonium iodide and a base in DMSO have been reported to yield the corresponding cyclopropyl ester from cinnamic acid esters.[2]

-

Step 2: Hydrolysis. If the cyclopropanation reaction yields an ester, the ester is then hydrolyzed to the carboxylic acid using standard procedures, such as refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide) followed by acidification.

-

Step 3: Isomer Separation. The reaction may produce a mixture of cis and trans isomers. The desired trans-2-phenylcyclopropane-1-carboxylic acid can be separated and purified by recrystallization, for example, from hot water.[2]

Synthesis of this compound

The conversion of the carboxylic acid to the carbohydrazide is a standard transformation in organic synthesis.

Experimental Protocol:

-

Method 1: From the Carboxylic Acid. A general and efficient method involves the activation of the carboxylic acid followed by reaction with hydrazine.[3]

-

Activation: To a solution of trans-2-phenylcyclopropane-1-carboxylic acid in an appropriate solvent (e.g., acetonitrile), a coupling agent such as dicyclohexylcarbodiimide (DCCI) and an activating agent like 1-hydroxybenzotriazole (HOBt) are added at 0°C.

-

Hydrazinolysis: The activated ester is then treated with hydrazine hydrate at 0-5°C, and the reaction is allowed to warm to room temperature.[3] The desired this compound is then isolated and purified.

-

-

Method 2: Continuous Flow Synthesis. For scalable synthesis, a continuous flow process can be employed. A solution of the carboxylic acid in methanol containing a catalytic amount of sulfuric acid is pumped and mixed with a solution of hydrazine hydrate in methanol. The reaction mixture is passed through a heated reactor, and the product is collected and purified.[4][5]

Mechanism of Action: Monoamine Oxidase Inhibition

This compound and its derivatives are known to act as inhibitors of monoamine oxidases (MAOs). MAOs are enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.[6] By inhibiting MAO, these compounds increase the synaptic availability of these neurotransmitters, which is the basis for their antidepressant and other neurological effects.[2]

There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and dopamine.[6] The selectivity of inhibitors for MAO-A or MAO-B can influence their therapeutic profile and side effects.

Signaling Pathway of MAO Inhibition

The following diagram illustrates the mechanism of action of MAO inhibitors.

Caption: Mechanism of action of this compound as a MAO inhibitor.

Biological Activity and Quantitative Data

| Compound ID | R Group | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) | Reference |

| 2a | 4-Chlorophenyl | 0.342 | > 100 | > 292 | [7] |

| 2b | 4-Nitrophenyl | 0.028 | > 100 | > 3571 | [7] |

| IS7 | Isatin derivative | - | 0.082 | - | [8] |

| 3h | Benzothiazole derivative | - | 0.062 | - | [9] |

| PZ-7 | Chalcone derivative | - | 2.60 | - | [10] |

| Moclobemide | (Reference) | 6.061 | - | - | [7] |

| Selegiline | (Reference) | - | 0.040 | - | [7] |

Note: The data presented are for structurally related hydrazone derivatives and not this compound itself. The purpose is to illustrate the potential for potent and selective MAO inhibition within this class of compounds.

Experimental Protocols for MAO Inhibition Assays

The evaluation of the MAO inhibitory activity of this compound and its derivatives is crucial for their development as therapeutic agents. A common method is a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.

MAO-A and MAO-B Inhibition Assay Protocol

This protocol is based on a commercially available assay kit.[11]

Materials:

-

Purified human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., Tyramine)

-

MAO-A specific inhibitor (e.g., Clorgyline) for determining MAO-B activity

-

MAO-B specific inhibitor (e.g., Selegiline) for determining MAO-A activity

-

Test compounds (this compound derivatives)

-

Fluorescent probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP)

-

Assay buffer

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzymes, substrates, inhibitors, and test compounds in the assay buffer.

-

Assay Setup:

-

Total MAO activity: Add enzyme, buffer, and test compound to the wells.

-

MAO-A activity: Add enzyme, Selegiline (to inhibit MAO-B), and test compound to the wells.

-

MAO-B activity: Add enzyme, Clorgyline (to inhibit MAO-A), and test compound to the wells.

-

Positive Controls: Use known MAO-A and MAO-B inhibitors (Clorgyline and Selegiline, respectively).

-

Blank: Contains all reagents except the enzyme.

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitors to interact with the enzymes.

-

Reaction Initiation: Add the MAO substrate and the fluorescent probe/HRP mixture to all wells to start the reaction.

-

Kinetic Measurement: Immediately start measuring the fluorescence intensity in a kinetic mode for a defined period (e.g., 60 minutes) at a constant temperature (e.g., 25°C).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical MAO inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. inglomayor.cl [inglomayor.cl]

- 7. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. abcam.cn [abcam.cn]

2-Phenylcyclopropanecarbohydrazide for neuroscience research

An In-depth Technical Guide to 2-Phenylcyclopropanecarbohydrazide for Neuroscience Research

Introduction

This compound, also known by synonyms such as trans-2-Phenylcyclopropanecarboxylic hydrazide and trans-tranylcypromine hydrazide, is a chemical compound with a structure suggesting potential activity within the central nervous system.[1] It is notably listed as an impurity of Tranylcypromine sulfate, a well-established monoamine oxidase (MAO) inhibitor.[1] While direct and extensive research on the specific neuroscientific applications and pharmacological profile of this compound is limited in publicly available literature, its structural similarity to Tranylcypromine provides a strong basis for investigating its potential as a monoamine oxidase inhibitor.

This guide will, therefore, focus on the likely mechanism of action of this compound as a monoamine oxidase inhibitor, providing a framework for its study in neuroscience research. The information presented is based on the established knowledge of MAO inhibitors and serves as a technical resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.

Core Concepts: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO) are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain.[2][3] There are two main isoforms of MAO: MAO-A and MAO-B.

-

MAO-A: Primarily metabolizes serotonin and norepinephrine and is a key target for antidepressant medications.[2]

-

MAO-B: Primarily metabolizes dopamine and is a target for drugs used in the treatment of Parkinson's disease.[2]

Inhibition of these enzymes leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This is the primary mechanism through which MAO inhibitors exert their therapeutic effects in various neurological and psychiatric disorders.

Quantitative Data on Representative MAO Inhibitors

To provide a reference for the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized MAO inhibitors.

| Compound | Target | IC50 Value (µM) | Selectivity |

| Clorgyline | MAO-A | 0.007 | MAO-A selective |

| Selegiline | MAO-B | 0.012 | MAO-B selective |

| Tranylcypromine | MAO-A / MAO-B | 1.8 / 1.5 | Non-selective |

| Moclobemide | MAO-A | 1.2 | Reversible MAO-A inhibitor |

| Pargyline | MAO-B | 0.09 | MAO-B selective |

Note: The IC50 values can vary depending on the experimental conditions, such as substrate and enzyme source.

Signaling Pathway of MAO Inhibition

The following diagram illustrates the effect of a MAO inhibitor on monoaminergic neurotransmission.

Caption: Mechanism of MAO Inhibition in a Synapse.

Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay

This protocol outlines a common method for determining the inhibitory potential of a test compound, such as this compound, on MAO-A and MAO-B activity.

1. Materials and Reagents:

-

Human recombinant MAO-A and MAO-B enzymes

-

MAO substrate (e.g., Kynuramine or a luminogenic substrate)[2][3]

-

Test compound (this compound) dissolved in DMSO

-

Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[2]

-

Phosphate buffer (pH 7.4)

-

96-well microplates

-

Plate reader (fluorometric or luminometric)

2. Procedure:

-

Prepare serial dilutions of the test compound in DMSO. A typical concentration range is 0.1 to 100 µM.

-

In a 96-well plate, add the phosphate buffer, MAO enzyme (either MAO-A or MAO-B), and the test compound or positive control.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the MAO substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (the method depends on the substrate used; for some luminogenic assays, a "stop and glow" reagent is added).[3]

-

Measure the signal (fluorescence or luminescence) using a plate reader. The signal is proportional to the amount of product formed and thus to the enzyme activity.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Screening MAO Inhibitors

The following diagram illustrates a typical workflow for the discovery and initial characterization of novel MAO inhibitors.

Caption: Workflow for in vitro screening of MAO inhibitors.

Conclusion

While this compound remains a compound with a limited research footprint, its structural characteristics and relationship to Tranylcypromine strongly suggest its potential as a monoamine oxidase inhibitor. This guide provides a foundational framework for researchers and drug development professionals to design and execute studies aimed at elucidating its pharmacological profile. The provided protocols and conceptual diagrams serve as a starting point for the systematic investigation of this and other novel compounds in the field of neuroscience, with the ultimate goal of developing new therapeutic agents for a range of neurological and psychiatric disorders. Further research is warranted to determine the specific activity, selectivity, and therapeutic potential of this compound.

References

Exploring the Therapeutic Potential of 2-Phenylcyclopropanecarbohydrazide: A Technical Guide for Drug Development Professionals

Introduction

2-Phenylcyclopropanecarbohydrazide is a hydrazine derivative characterized by a phenylcyclopropane moiety. Its structural resemblance to the well-established monoamine oxidase (MAO) inhibitor, tranylcypromine (trans-2-phenylcyclopropylamine), strongly suggests its potential as a modulator of monoamine neurotransmitter levels. This technical guide aims to provide an in-depth exploration of the therapeutic potential of this compound, leveraging available data on its structural class and the known pharmacology of closely related compounds to infer its biological activity and guide future research and development. While direct quantitative data for this compound is limited in publicly accessible literature, this document will provide a comprehensive framework for its evaluation based on established principles of medicinal chemistry and pharmacology.

Pharmacological Profile and Mechanism of Action

Based on its chemical structure, this compound is predicted to function as a monoamine oxidase inhibitor. MAO enzymes are responsible for the degradation of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[1] Inhibition of these enzymes leads to an increase in the synaptic availability of these neurotransmitters, which is the primary mechanism of action for many antidepressant and anxiolytic drugs.[2]

MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.[3]

-

MAO-A preferentially metabolizes serotonin and norepinephrine. Its inhibition is strongly associated with antidepressant effects.

-

MAO-B primarily metabolizes phenylethylamine and dopamine. Its inhibition is a therapeutic strategy for Parkinson's disease.

The therapeutic effects and side-effect profile of an MAO inhibitor are largely determined by its selectivity for MAO-A versus MAO-B and the reversibility of its binding. Irreversible, non-selective inhibitors, such as tranylcypromine, have broad efficacy but also carry a higher risk of adverse effects, including hypertensive crisis when interacting with tyramine-rich foods (the "cheese effect").[4]

Quantitative Data for a Structurally Related Compound: Tranylcypromine

To provide a quantitative perspective, the following table summarizes the inhibitory activity of tranylcypromine, a close structural analog of this compound. It is anticipated that this compound will exhibit a similar, though not identical, inhibitory profile.

| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Tranylcypromine | MAO-A | ~1.5 | 2.5 | Irreversible | [5] |

| Tranylcypromine | MAO-B | ~0.1 | 0.8 | Irreversible | [5] |

Signaling Pathways

The therapeutic effects of MAO inhibitors stem from their ability to modulate downstream signaling pathways by increasing the availability of monoamine neurotransmitters. The following diagram illustrates the general signaling cascade affected by the inhibition of MAO-A and MAO-B.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related carbohydrazides and the known chemistry of phenylcyclopropane derivatives.

Step 1: Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid

This can be achieved via the reaction of styrene with ethyl diazoacetate to form ethyl trans-2-phenylcyclopropanecarboxylate, followed by hydrolysis to the carboxylic acid.

Step 2: Formation of the Acid Chloride

-

trans-2-Phenylcyclopropanecarboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) in an inert solvent (e.g., dichloromethane) until the reaction is complete (monitored by TLC).

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude trans-2-phenylcyclopropanecarbonyl chloride.

Step 3: Reaction with Hydrazine

-

The crude acid chloride is dissolved in a suitable solvent (e.g., tetrahydrofuran).

-

This solution is added dropwise to a stirred solution of hydrazine hydrate in the same solvent, maintained at a low temperature (e.g., 0 °C).

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The resulting precipitate (hydrazine hydrochloride) is filtered off.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

In Vitro MAO Inhibition Assay

The following protocol outlines a standard method for determining the MAO inhibitory activity and selectivity of a test compound.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

Test compound (this compound)

-

Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Phosphate buffer (pH 7.4)

-

96-well microplate reader (fluorescence)

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitors in phosphate buffer.

-

In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

-

Add the test compound or reference inhibitor at various concentrations to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37 °C.

-

Initiate the reaction by adding the substrate, kynuramine.

-

Measure the fluorescence of the product, 4-hydroxyquinoline, at appropriate excitation and emission wavelengths over time.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The selectivity index can be calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B).

Therapeutic Potential and Drug Development Considerations

The primary therapeutic potential of this compound lies in its predicted activity as an MAO inhibitor, making it a candidate for the treatment of:

-

Major Depressive Disorder: Particularly atypical depression, which has shown responsiveness to MAOIs.

-

Anxiety Disorders: Including social anxiety and panic disorder.

-

Parkinson's Disease: If the compound exhibits significant and selective MAO-B inhibition.

Key Considerations for Drug Development:

-

Selectivity: Determining the selectivity for MAO-A versus MAO-B is crucial. A selective MAO-A inhibitor may have a better safety profile regarding the "cheese effect" than a non-selective one. A selective MAO-B inhibitor would be more suitable for Parkinson's disease.

-

Reversibility: Reversible MAO inhibitors generally have a shorter duration of action and may offer a better safety profile upon discontinuation or in case of drug-drug interactions compared to irreversible inhibitors.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound will determine its dosing regimen and potential for drug-drug interactions.

-

Toxicity: A comprehensive toxicological evaluation is necessary to identify any potential off-target effects or long-term safety concerns.

This compound represents a promising, yet underexplored, molecule with significant therapeutic potential as a monoamine oxidase inhibitor. Its structural similarity to tranylcypromine provides a strong rationale for its investigation in the context of neuropsychiatric disorders. The successful development of this compound will hinge on a thorough characterization of its pharmacological profile, including its potency, selectivity, and reversibility of MAO inhibition, as well as a comprehensive evaluation of its safety and pharmacokinetic properties. The experimental frameworks provided in this guide offer a roadmap for the initial stages of this investigation.

References

- 1. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 3. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. psychiatryonline.org [psychiatryonline.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-Phenylcyclopropanecarbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenylcyclopropanecarbohydrazide, a hydrazine derivative of significant interest in medicinal chemistry and pharmacology. This document details its chemical and physical properties, provides a postulated synthesis protocol, and explores its pharmacological activities, with a focus on its role as a monoamine oxidase (MAO) inhibitor. Experimental protocols for the evaluation of its biological activity and diagrams of relevant signaling pathways are included to facilitate further research and development.

Introduction

This compound is a structural analog of tranylcypromine, a well-known monoamine oxidase inhibitor (MAOI) used in the treatment of depression.[1] The presence of the carbohydrazide functional group suggests its potential as a bioactive molecule with a distinct pharmacological profile. This guide aims to consolidate the available information on this compound, providing a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug discovery.

Chemical and Physical Properties

The fundamental properties of trans-2-Phenylcyclopropanecarbohydrazide are summarized in the table below. This information is crucial for its handling, formulation, and analysis.

| Property | Value | Source |

| CAS Number | 14561-40-1 | [2] |

| Molecular Formula | C₁₀H₁₂N₂O | [2] |

| Molecular Weight | 176.21 g/mol | [2] |

| IUPAC Name | (1S,2S)-2-phenylcyclopropane-1-carbohydrazide | [2] |

| Synonyms | trans-2-Phenylcyclopropanecarboxylic hydrazide, Tranylcypromine hydrazide, trans- | [2] |

| XLogP3-AA | 0.6 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 176.094963011 Da | [2] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on standard organic chemistry principles and published methods for the synthesis of other carbohydrazides, a plausible synthetic route is proposed. The most common method for preparing carbohydrazides is through the hydrazinolysis of the corresponding ester.[3]

Postulated Experimental Protocol: Synthesis from Ethyl-2-phenylcyclopropanecarboxylate

This protocol describes the synthesis of trans-2-Phenylcyclopropanecarbohydrazide starting from trans-ethyl-2-phenylcyclopropanecarboxylate.

Materials:

-

trans-Ethyl-2-phenylcyclopropanecarboxylate

-

Hydrazine hydrate (80-100% solution)

-

Ethanol (or another suitable alcohol solvent)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-ethyl-2-phenylcyclopropanecarboxylate in ethanol.

-

Add an excess of hydrazine hydrate (typically 2-5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (monitoring by TLC is recommended to determine reaction completion).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with dichloromethane.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove any unreacted starting material and acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Pharmacological Properties and Mechanism of Action

As a close analog of tranylcypromine, this compound is predicted to act as a monoamine oxidase (MAO) inhibitor. MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[4] By inhibiting these enzymes, MAOIs increase the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism behind their antidepressant effects.[5]

There are two main isoforms of MAO: MAO-A and MAO-B. Non-selective MAOIs, like tranylcypromine, inhibit both isoforms.[6] It is highly probable that this compound also exhibits non-selective MAO inhibition.

Signaling Pathways

The inhibition of MAO by compounds like this compound can lead to downstream effects on various signaling pathways. Based on studies of its analog, tranylcypromine, the following pathways may be modulated:

-

Neurotransmitter Signaling: The primary effect is the potentiation of serotonergic, noradrenergic, and dopaminergic signaling due to increased neurotransmitter levels.[5]

-

Neuroinflammatory Signaling: Tranylcypromine has been shown to modulate neuroinflammatory responses by affecting pathways such as the Toll-like receptor 4 (TLR4)/extracellular signal-regulated kinase (ERK)/signal transducer and activator of transcription 3 (STAT3) pathway in microglia.

-

Neurotrophic Factor Signaling: Chronic treatment with MAOIs can lead to increased levels of brain-derived neurotrophic factor (BDNF) and activation of the cAMP response element-binding protein (CREB) signaling pathway, which are involved in neuronal plasticity and survival.

Below is a diagram illustrating the general mechanism of MAO inhibition and its impact on neurotransmitter levels.

Caption: Mechanism of Monoamine Oxidase Inhibition.

Experimental Protocols for Biological Evaluation

To assess the pharmacological profile of this compound, a series of in vitro and in vivo experiments can be conducted.

In Vitro MAO Inhibition Assay

This protocol is designed to determine the inhibitory potency of this compound against MAO-A and MAO-B.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Kynuramine (substrate for both MAO-A and MAO-B)

-

This compound (test compound)

-

Clorgyline (selective MAO-A inhibitor, positive control)

-

Selegiline (selective MAO-B inhibitor, positive control)

-

Phosphate buffer (pH 7.4)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive controls in phosphate buffer.

-

In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound or control at various concentrations.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, kynuramine.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a suitable quenching solution (e.g., NaOH).

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader (excitation ~310 nm, emission ~400 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Below is a workflow diagram for the in vitro MAO inhibition assay.

Caption: In Vitro MAO Inhibition Assay Workflow.

In Vivo Evaluation of Antidepressant-like Activity

Animal models of depression, such as the forced swim test or tail suspension test, can be used to assess the potential antidepressant-like effects of this compound.

Materials:

-

Male mice or rats

-

This compound

-

Vehicle (e.g., saline with a small amount of Tween 80)

-

Forced swim test apparatus (a cylinder filled with water)

-

Video recording and analysis software

Procedure:

-

Acclimate the animals to the housing conditions for at least one week before the experiment.

-

Administer this compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection) at different doses.

-

After a specific pre-treatment time (e.g., 30-60 minutes), place each animal individually into the forced swim test cylinder containing water at a controlled temperature.

-

Record the behavior of the animals for a set period (e.g., 6 minutes).

-

Analyze the recordings to quantify the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Perform statistical analysis to compare the effects of different doses of the compound with the vehicle control group.

Conclusion

This compound presents a compelling profile for further investigation as a potential therapeutic agent, likely acting as a monoamine oxidase inhibitor. This guide has provided a consolidation of its known properties, a proposed synthetic route, and a framework for its pharmacological evaluation. The detailed experimental protocols and pathway diagrams are intended to serve as a practical resource for researchers aiming to explore the full therapeutic potential of this and related compounds. Further studies are warranted to elucidate its precise mechanism of action, selectivity for MAO isoforms, and its in vivo efficacy and safety profile.

References

- 1. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CNS depressant and anticonvulsant activities of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]